4-Chloro-3-(trifluoromethyl)benzylamine
Overview
Description
4-Chloro-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7ClF3N. It is a benzylamine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Chloro-3-(trifluoromethyl)benzylamine, also known as (4-Chloro-3-(trifluoromethyl)phenyl)methanamine, is an organic compound It is often used as a building block in the synthesis of various pharmaceuticals .
Mode of Action
It’s worth noting that the mode of action of a compound can vary depending on the specific biochemical context in which it is used .
Biochemical Pathways
As a building block in pharmaceutical synthesis, it may be involved in a variety of biochemical reactions depending on the specific compounds it is used to create .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
As a building block in pharmaceutical synthesis, its effects would largely depend on the specific compounds it is used to create .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the metabolism of amino acids or other biomolecules, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters and then distributed to various cellular compartments. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. These localization patterns can have significant effects on the compound’s overall activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro group.
4-Chloro-2-(trifluoromethyl)benzylamine: Similar structure with the chloro group at the 2-position.
3-(Trifluoromethyl)benzylamine: Lacks the chloro group and has the trifluoromethyl group at the 3-position .
Uniqueness
4-Chloro-3-(trifluoromethyl)benzylamine is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The chloro group enhances its reactivity in substitution reactions, while the trifluoromethyl group increases its lipophilicity and metabolic stability .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQOQMNBVOXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211101 | |
Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-92-3 | |
Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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